1,5-Diphenyl-1,5-diphosphocane
Description
1,5-Bis(diphenylphosphino)pentane (DPPPent) is a diphosphine ligand with the molecular formula C₂₉H₃₀P₂ and a molecular weight of 440.51 g/mol . Its structure consists of a pentane backbone with diphenylphosphine groups at the 1,5-positions, enabling chelation to transition metals. This compound is widely utilized in coordination chemistry and catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electron-rich phosphine donors and flexible backbone .
Properties
CAS No. |
143923-02-8 |
|---|---|
Molecular Formula |
C18H22P2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,5-diphenyl-1,5-diphosphocane |
InChI |
InChI=1S/C18H22P2/c1-3-9-17(10-4-1)19-13-7-15-20(16-8-14-19)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
GDIQKZBJYRMXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CCCP(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1,5-diphosphocane typically involves the reaction of diphenylphosphine with a suitable dihalide under controlled conditions. One common method is the reaction of diphenylphosphine with 1,5-dibromopentane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 1,5-Diphenyl-1,5-diphosphocane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1,5-diphosphocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphosphocane to its corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, substituted diphosphocanes, and reduced phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diphenyl-1,5-diphosphocane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1,5-diphosphocane involves its ability to coordinate with metal ions and participate in various catalytic cycles. The phenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The diphosphocane ring can also interact with biological targets, potentially modulating their activity through coordination or redox mechanisms.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
1,5-Diphenyl-1,3-pentenedione Derivatives
- Structure : These compounds feature a 1,5-diphenyl-substituted pentenedione backbone with ketone groups at positions 1 and 3.
- Synthesis: Prepared via Knoevenagel reactions, phenolic esterification, and Baker-Venkataraman rearrangements .
- Applications : Primarily studied for their biological activity, unlike DPPPent, which is metallurgical.
- Key Difference : The absence of phosphorus atoms limits their utility in catalysis compared to DPPPent .
Phosphonate Esters (e.g., 1,5-Dimethylhexyl Methylphosphonofluoridate)
- Structure : Contain phosphorus-oxygen bonds (P=O) and alkyl/aryl substituents.
- Example: 1,5-Dimethylhexyl methylphosphonofluoridate (CAS 159395-76-3) has a fluoridate group and methylphosphonate backbone .
- Applications : Classified as toxicants (1A01 per IUPAC) , contrasting with DPPPent’s role in synthesis.
- Key Difference: Phosphonate esters are more reactive toward nucleophiles due to the electrophilic phosphorus center, whereas DPPPent’s phosphine groups act as electron donors .
1,5-Diphenyl-1,4-dien-3-one Derivatives
- Structure: A conjugated dienone system with phenyl groups at positions 1 and 4.
- Example : (E,E)-1,5-Diphenyl-1,4-pentadien-3-one (patented in 2014) .
- Applications : Used in pharmaceutical intermediates (e.g., acetylsalicylic acid derivatives) .
- Key Difference: The dienone moiety enables π-conjugation for photochemical applications, unlike DPPPent’s metal-coordination focus .
3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9)
- Structure : A hydroxy-ketone derivative with phenyl groups at positions 1 and 5.
- Applications : Industrial-grade chemical with unspecified biological roles .
- Key Difference: The hydroxyl group enhances polarity, making it unsuitable as a non-polar ligand compared to DPPPent .
Data Table: Key Properties of Compared Compounds
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